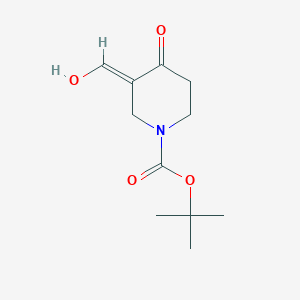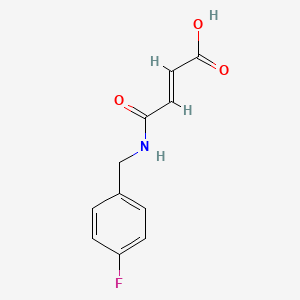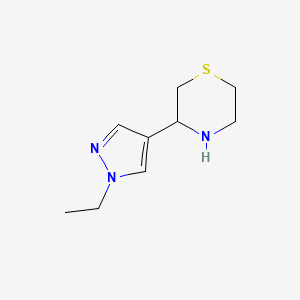
tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate is an organic compound that features a tert-butyl group, a bromomethyl group, and an oxazepane ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 4-oxazepane-4-carboxylate with a bromomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the bromomethylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazepane derivatives with different oxidation states. Reduction reactions can also modify the oxazepane ring or the bromomethyl group.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an amine-substituted oxazepane derivative.
Applications De Recherche Scientifique
tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate exerts its effects involves the reactivity of the bromomethyl group and the oxazepane ring. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The oxazepane ring can participate in ring-opening reactions, which can further modify the compound’s structure and reactivity. Molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate can be compared with other similar compounds such as:
tert-Butyl bromoacetate: Both compounds contain a tert-butyl group and a bromine atom, but tert-Butyl bromoacetate lacks the oxazepane ring.
tert-Butyl 4-oxazepane-4-carboxylate: This compound is similar but does not have the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-2-methylpropane: This compound contains a bromine atom and a tert-butyl group but lacks the oxazepane ring and carboxylate group.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H20BrNO3 |
|---|---|
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
tert-butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-5-4-6-15-9(7-12)8-13/h9H,4-8H2,1-3H3 |
Clé InChI |
AGQIINBWFLLVJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCOC(C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylbicyclo[1.1.1]pentan-1-ol](/img/structure/B12989282.png)


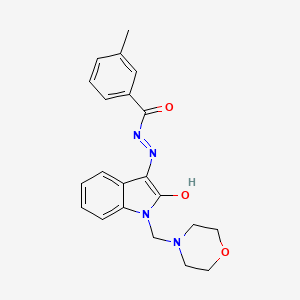


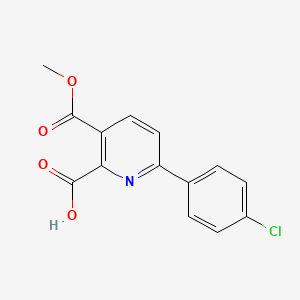
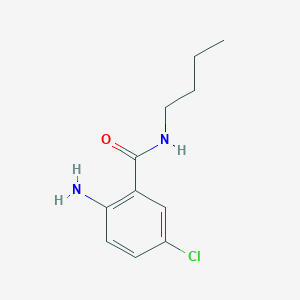
![7-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12989342.png)
